N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic compound that combines the structural features of a thiadiazole ring and an adamantane moiety The presence of the 2-chlorophenyl group enhances its chemical stability and biological activity
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-4-2-1-3-14(15)16-22-23-18(25-16)21-17(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOROHSLPMJWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with 2-chlorobenzoyl chloride under acidic conditions. This reaction forms 5-(2-chlorophenyl)-1,3,4-thiadiazole.
Adamantane Carboxylation: Adamantane is carboxylated using a Friedel-Crafts acylation reaction with chloroformic acid to form adamantane-1-carboxylic acid.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with adamantane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Optimized Reaction Conditions: Controlling temperature, pH, and reaction time to maximize yield.
Purification Techniques: Using recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays. It exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety enhances the compound’s stability and facilitates its interaction with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to the presence of the 2-chlorophenyl group, which enhances its chemical stability and biological activity compared to its analogs. The combination of the thiadiazole ring and adamantane moiety provides a distinct structural framework that contributes to its diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
